molecular formula C15H14N4O3S B14941961 2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide

2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide

Cat. No.: B14941961
M. Wt: 330.4 g/mol
InChI Key: LYSCEKYBVBMHCJ-CSKARUKUSA-N
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Description

2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide is a complex organic compound featuring a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the reaction of 5-methyl-2-sulfanyl-1,3,4-thiadiazole with 1-bromo-3-methylbut-2-ene to form an intermediate, which is then further reacted with various reagents to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide is unique due to its specific thiazolo-triazine core structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

(2E)-2-(6,6-dimethyl-3,7-dioxo-5H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)-N-phenylacetamide

InChI

InChI=1S/C15H14N4O3S/c1-15(2)13(22)17-14-19(18-15)12(21)10(23-14)8-11(20)16-9-6-4-3-5-7-9/h3-8,18H,1-2H3,(H,16,20)/b10-8+

InChI Key

LYSCEKYBVBMHCJ-CSKARUKUSA-N

Isomeric SMILES

CC1(C(=O)N=C2N(N1)C(=O)/C(=C\C(=O)NC3=CC=CC=C3)/S2)C

Canonical SMILES

CC1(C(=O)N=C2N(N1)C(=O)C(=CC(=O)NC3=CC=CC=C3)S2)C

Origin of Product

United States

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